molecular formula C14H16N2O2S B14340332 Phenyl (3-butylisothiazol-5-yl)carbamate

Phenyl (3-butylisothiazol-5-yl)carbamate

Cat. No.: B14340332
M. Wt: 276.36 g/mol
InChI Key: WXQFUUNKZQCAPS-UHFFFAOYSA-N
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Description

Phenyl (3-butylisothiazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound features a phenyl group attached to a 3-butylisothiazol-5-yl moiety through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (3-butylisothiazol-5-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-butylisothiazol-5-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and the high purity of the products obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow systems and solid catalysts can enhance the efficiency and scalability of the process . Additionally, the use of environmentally friendly reagents and conditions is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-butylisothiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or isothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiazole ring can yield sulfoxides or sulfones, while reduction of the carbamate group can produce the corresponding amine.

Scientific Research Applications

Phenyl (3-butylisothiazol-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl (3-butylisothiazol-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Phenyl (3-butylisothiazol-5-yl)carbamate can be compared with other carbamate compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the phenyl and isothiazole rings, providing unique reactivity and applications.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

phenyl N-(3-butyl-1,2-thiazol-5-yl)carbamate

InChI

InChI=1S/C14H16N2O2S/c1-2-3-7-11-10-13(19-16-11)15-14(17)18-12-8-5-4-6-9-12/h4-6,8-10H,2-3,7H2,1H3,(H,15,17)

InChI Key

WXQFUUNKZQCAPS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NSC(=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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